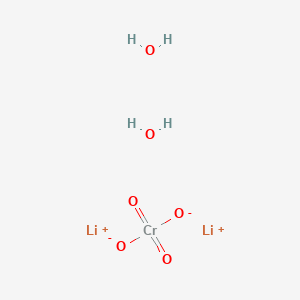

Lithium chromate dihydrate

Overview

Description

Scientific Research Applications

Crystal Structure and Dynamics

- Lithium chromate dihydrate, similar to lithium acetate dihydrate, has been a subject of study for its crystal structure and dynamics. Research in this area primarily focuses on the behavior of such compounds at different temperatures, particularly examining phase transitions and the dynamics of molecular groups within the crystal structure (Kearley, Nicolai, Radaelli, & Fillaux, 1996).

Hydration of Ions

- Studies have also been conducted on the hydration of ions, including lithium ions, in various configurations such as lithium cation dihydrates. These studies offer insights into ion-solvent interactions and the effects of ions on adjacent hydrogen bonds in aqueous solutions, which is relevant for understanding the behavior of this compound in various environments (Kraemer & Diercksen, 1972).

Non-Centrosymmetric Lithium Salts

- Research on bis(glycine) lithium chromate monohydrate, a compound closely related to this compound, explores the unique crystal structures and properties of these non-centrosymmetric lithium salts. These studies contribute to the broader understanding of the properties and applications of lithium-based compounds in various scientific fields (Fleck, Schwendtner, & Hensler, 2006).

Lithium Metal Chemistry

- The broader field of lithium metal chemistry, where this compound could potentially play a role, is a rapidly evolving area. Research here focuses on addressing challenges such as reactivity and volume change during cycling, which are key considerations for the use of lithium compounds in advanced battery technologies (Lin et al., 2017).

Ion Dynamics in Crystalline Compounds

- Lithium sulfate monohydrate is another example of a compound similar to this compound, where studies have been done on the dynamics of lithium ions within the crystal structure. Understanding these dynamics is crucial for applications in energy storage and other technologies where ion transport is a key factor (Witt, Chandran, & Heitjans, 2017).

Electrochemical Applications

- This compound could have potential applications in the realm of electrochemistry, particularly in battery technology. Research in this field encompasses the development of novel lithium-inserted materials for lithium-ion batteries, examining their capacity, efficiency, and stability (Zeng, Li, Qiu, Li, Yi, Lu, Tan, & Xu, 2010).

Neutron Scattering Studies

- Neutron scattering techniques have been applied to study the tunnelling and torsional motions of methyl groups in compounds like lithium acetate dihydrate, which could provide insights applicable to this compound. Such studies help in understanding the quantum mechanical behaviors within these compounds (Clough, Heidemann, Horsewill, & Paley, 1984).

Safety and Hazards

Lithium chromate dihydrate is classified as a skin sensitizer (Category 1), carcinogenic by inhalation (Category 1B), and very toxic to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures. In case of exposure, immediate medical attention is advised .

Mechanism of Action

Target of Action

Lithium chromate dihydrate, a chemical compound with the formula Li2CrO4·2H2O, is known to interact with several targets within the body. The primary targets of this compound are enzymes that have magnesium as a co-factor . These include inositol monophosphatase within the phosphatidylinositol signaling pathway and the protein kinase glycogen synthase kinase 3 .

Mode of Action

This compound exerts its effects by inhibiting these enzymes through displacing the normal cofactor magnesium, a vital regulator of numerous signaling pathways . This displacement leads to a decrease in the activity of these enzymes, thereby altering the biochemical processes they regulate .

Biochemical Pathways

The inhibition of these enzymes by this compound affects several biochemical pathways. For instance, the inhibition of glycogen synthase kinase 3 can lead to downstream effects of clinical relevance, both for mood disorders and neurodegenerative diseases . Furthermore, this compound has been shown to enhance glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective properties in Alzheimer’s disease by acting on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the body, such as magnesium, can affect the ability of this compound to inhibit its target enzymes . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of this compound .

properties

IUPAC Name |

dilithium;dioxido(dioxo)chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Li.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWLTFSQNFMYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH4Li2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228499 | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7789-01-7 | |

| Record name | Lithium chromate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium chromate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM CHROMATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39L61W2I4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)